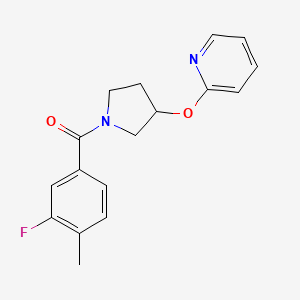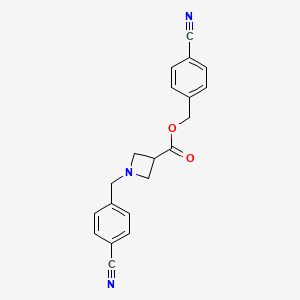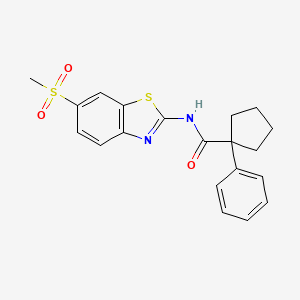![molecular formula C16H17N3O2 B2937355 N-({[2,4'-bipyridine]-4-yl}methyl)oxolane-3-carboxamide CAS No. 2034401-05-1](/img/structure/B2937355.png)
N-({[2,4'-bipyridine]-4-yl}methyl)oxolane-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({[2,4’-bipyridine]-4-yl}methyl)oxolane-3-carboxamide is a compound that features a bipyridine moiety linked to an oxolane carboxamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-({[2,4’-bipyridine]-4-yl}methyl)oxolane-3-carboxamide typically involves the coupling of a bipyridine derivative with an oxolane carboxylic acid derivative. One common method is the Suzuki coupling reaction, which is widely used for constructing C(sp2)–C(sp2) bonds . This reaction involves the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or DMF.
Another method involves the amidation of carboxylic acids. The catalytic use of 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET) has been shown to result in amide bond formation in good to excellent yields (72–95%) .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the aforementioned synthetic routes. The choice of method would depend on factors such as cost, yield, and environmental impact. Continuous flow reactors and other advanced manufacturing techniques could be employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-({[2,4’-bipyridine]-4-yl}methyl)oxolane-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The compound can be reduced to form bipyridine derivatives with different oxidation states.
Substitution: The bipyridine moiety can undergo substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while alkylation can be performed using alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine moiety would yield bipyridine N-oxides, while reduction could yield various bipyridine derivatives.
Aplicaciones Científicas De Investigación
N-({[2,4’-bipyridine]-4-yl}methyl)oxolane-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Industry: The compound can be used in the development of new materials, such as catalysts or sensors.
Mecanismo De Acción
The mechanism of action of N-({[2,4’-bipyridine]-4-yl}methyl)oxolane-3-carboxamide involves its interaction with specific molecular targets. For example, in coordination chemistry, the bipyridine moiety can coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic processes, such as oxidation-reduction reactions .
Comparación Con Compuestos Similares
Similar Compounds
Oxolane-3-carboxamide: This compound shares the oxolane carboxamide moiety but lacks the bipyridine group.
2,2’-Bipyridine: This compound features the bipyridine moiety but lacks the oxolane carboxamide group.
Pyridine Compounds: Various pyridine derivatives have similar structural features and applications.
Uniqueness
N-({[2,4’-bipyridine]-4-yl}methyl)oxolane-3-carboxamide is unique due to the combination of the bipyridine and oxolane carboxamide moieties. This combination allows it to participate in a wide range of chemical reactions and form stable complexes with metal ions, making it versatile for various applications.
Propiedades
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-4-yl)methyl]oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c20-16(14-4-8-21-11-14)19-10-12-1-7-18-15(9-12)13-2-5-17-6-3-13/h1-3,5-7,9,14H,4,8,10-11H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYMCIZBMDOZAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2937272.png)
![6-(4-Methoxyphenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B2937273.png)
![[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2937274.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methoxyphenyl)sulfanyl]propanamide](/img/structure/B2937275.png)
![N-cyclohexyl-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2937276.png)

![7-(2-Chloropropanoyl)-3-ethyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2937278.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-(3-fluoro-4-methylphenyl)ethanediamide](/img/structure/B2937284.png)
![N-[4-(2-Methylimidazol-1-yl)butyl]prop-2-enamide](/img/structure/B2937287.png)



![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2937295.png)
